N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-1-carboxamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a brominated furan ring, a thiolane ring, and a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the thiolane and naphthalene carboxamide groups. Common reagents used in these reactions include bromine, thiolane derivatives, and naphthalene carboxylic acid derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the furan ring.
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromofuran-2-carboxylate: A simpler brominated furan derivative used in organic synthesis.
N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE: A related compound with a similar core structure but different substituents.
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)NAPHTHALENE-1-CARBOXAMIDE stands out due to its combination of a brominated furan ring, a thiolane ring, and a naphthalene carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different analogs.
Properties
Molecular Formula |
C20H18BrNO4S |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18BrNO4S/c21-19-9-8-16(26-19)12-22(15-10-11-27(24,25)13-15)20(23)18-7-3-5-14-4-1-2-6-17(14)18/h1-9,15H,10-13H2 |
InChI Key |
URGKTYRFQJFDED-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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